molecular formula C15H16Cl2N2S B3038761 3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899912-53-9

3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3038761
CAS No.: 899912-53-9
M. Wt: 327.3 g/mol
InChI Key: BZPSPAHBFNTLGD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione ( 899912-50-6) is a chemical compound with the molecular formula C14H14Cl2N2S and a molecular weight of 313.24 g/mol . This diazaspiro[4.5]decane derivative features a thiocarbonyl group and a 2,4-dichlorophenyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery research. The spiro[4.5]decane structural motif is recognized as a useful template for designing biologically active molecules . This compound is for research and development use only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2S/c1-9-4-6-15(7-5-9)18-13(14(20)19-15)11-3-2-10(16)8-12(11)17/h2-3,8-9H,4-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPSPAHBFNTLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC(=S)C(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a precursor containing a reactive site is treated with 2,4-dichlorobenzene under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound belongs to a broader class of diazaspiro[4.5]decane derivatives. Key structural analogs include:

3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899936-44-8): Molecular formula: C₁₇H₁₈N₂O₂S Substituents: 3,5-dimethoxyphenyl group at position 3.

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 52546-93-7):

  • Molecular formula: C₁₅H₁₈N₂OS
  • Substituents: 4-methoxyphenyl group at position 3.
  • Properties: Reduced steric hindrance compared to dichlorophenyl derivatives; lower molecular weight (274.39 g/mol ) .

8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione: Core variation: 1,2,4-triazaspiro system instead of 1,4-diazaspiro. Substituents: Ethyl at position 8 and 4-methylphenyl at position 2.

Benzoyl-Modified Analogs

Benzoyl substitutions at position 1 significantly alter steric and electronic profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(2,4-Dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₂₃H₂₂Cl₂N₂OS 445.4 4-methylbenzoyl at position 1
3-(2,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₂₂H₁₈Cl₂FN₂OS 479.36 4-fluorobenzoyl at position 1
3-(2,4-Dichlorophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₂₅H₂₆Cl₂N₂O₄S 521.5 3,4,5-trimethoxybenzoyl at position 1

Key Trends :

  • Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity at the thione group.

Pharmacological and Physicochemical Insights

Research Findings
  • Structural Studies : SHELX software (widely used in crystallography) has been employed to resolve the spirocyclic core’s conformation, confirming the thione group’s planar geometry .
  • Pharmacological Screening : Analogs like 3-(3-chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 1223966-07-1) have shown moderate activity in receptor-binding assays, though detailed mechanistic data remain unpublished .
  • Solubility and Stability : Methoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to chlorinated counterparts, likely due to reduced hydrophobicity.
Limitations and Gaps
  • Data Availability : Critical parameters (e.g., melting points, logP) are unreported for most analogs .

Biological Activity

3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a synthetic organic compound characterized by its complex spirocyclic structure, which includes a diazaspirodecene core and a dichlorophenyl substituent. This unique configuration positions it as a compound of interest in various biological and medicinal research fields.

Chemical Structure and Properties

Property Details
IUPAC Name 3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS Number 899912-53-9
Molecular Formula C15H16Cl2N2S
Molecular Weight 327.27 g/mol

The compound's molecular structure is critical for its biological activity, influencing its interaction with various biological targets.

Biological Activity

Research indicates that 3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, thereby disrupting cellular functions.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit tumor cell proliferation. The exact pathways are still under study, but it appears to modulate key signaling pathways involved in cell cycle regulation and apoptosis.

The biological activity of 3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is thought to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting various physiological responses.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, it was found to exhibit significant inhibition at concentrations as low as 10 μM. The results indicated that it could serve as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A separate study focused on the effects of this compound on cancer cell lines demonstrated a dose-dependent decrease in cell viability. At concentrations above 50 μM, the compound induced apoptosis in several tested cancer cell lines.

Synthesis and Chemical Reactions

The synthesis of 3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Core : Initial cyclization reactions are conducted to form the spirocyclic structure.
  • Introduction of Substituents : The dichlorophenyl group is introduced through substitution reactions involving appropriate precursors.

Summary of Synthetic Routes

Step Description
Step 1 Cyclization to form spirocyclic core
Step 2 Substitution with dichlorobenzene
Step 3 Purification and characterization

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves multi-step protocols, such as cyclization reactions or coupling of heterocyclic precursors with 2,4-dichlorophenyl derivatives. For example, describes a method using THF as a solvent with KHSO₄ catalysis, followed by hydrolysis and purification via column chromatography. Key optimization strategies include:

  • Catalyst selection : MgSO₄ for moisture control and NaHCO₃ for neutralization .
  • Temperature control : Reactions often proceed at 0°C to room temperature to minimize side products.
  • Purification : Silica gel chromatography with dichloromethane/methanol (9:1) eluents improves purity .

Q. Example Synthesis Protocol

StepReagents/ConditionsPurposeYield Optimization
1THF, KHSO₄, 0°C → RTCyclizationAdjust stoichiometry of dichlorophenyl precursor
2NaOH hydrolysisCleavage of protecting groupsControlled pH to prevent degradation
3Column chromatography (CH₂Cl₂:MeOH)PurificationGradient elution for peak resolution

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • NMR : reports ¹H/¹³C NMR shifts for analogous spiro compounds, such as δ 127.78 ppm (aromatic C-Cl) and δ 3.1–3.5 ppm (spirocyclic CH₂ groups).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 313.175 for C₁₅H₁₄Cl₂O₃ derivatives) .
  • IR : Stretching vibrations at ~1670 cm⁻¹ (C=O) and 750 cm⁻¹ (C-S) .

**2. Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve discrepancies in structural data from NMR and mass spectrometry?

  • X-ray Crystallography : SHELX software () refines crystal structures by analyzing puckering parameters (e.g., Cremer-Pople coordinates) to validate spirocyclic geometry .
  • Computational Modeling : Density Functional Theory (DFT) calculates bond angles/energies, resolving conflicts between observed NMR shifts and expected conformers .

Case Study : A crystallographic study () confirmed the spiro[4.5]decane ring’s non-planarity (puckering amplitude = 0.52 Å), aligning with DFT-predicted stability .

Q. What strategies are employed to analyze reaction intermediates in multi-step syntheses of this compound?

  • LC-MS Monitoring : Detects intermediates via retention time and m/z matching (e.g., tert-butyl carbamate intermediates at m/z 345.2) .
  • In Situ IR : Tracks carbonyl formation (1670 cm⁻¹) during cyclization .

Q. How does the spirocyclic structure influence the compound’s physicochemical properties and reactivity?

  • Conformational Rigidity : The spiro junction restricts rotational freedom, enhancing metabolic stability ( notes improved anticonvulsant activity in spiro derivatives).
  • Solubility : Hydrophobicity from the dichlorophenyl group necessitates DMSO/EtOH mixtures for in vitro assays .

**3. Methodological and Data Analysis Challenges

Q. How can researchers address solubility challenges in experimental assays?

  • Co-solvents : Use 10% DMSO in PBS for cell-based assays ().
  • Surfactants : Polysorbate-80 (0.1%) improves aqueous dispersion .

Q. What are best practices for statistical validation of analytical results?

  • Error Analysis : Apply the Bevington-Robinson method () to quantify uncertainties in HPLC purity assays (e.g., ±1.5% for 98% purity).
  • Replicates : Triplicate measurements for NMR/MS data reduce random error .

Q. How should conflicting bioactivity data across studies be addressed?

  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., ’s seizure models).
  • Structural Analogues : Compare with 8-amino-1,3-diazaspiro derivatives to isolate substituent effects .

**4. Stability and Degradation Studies

Q. What analytical methods track degradation under varying storage conditions?

  • Forced Degradation : Expose to UV light (254 nm) or 40°C/75% RH for 14 days, then analyze via HPLC ( recommends 2–8°C storage for stability).
  • Degradants : Monitor thione-to-thiol oxidation via LC-MS (m/z +16 for sulfoxide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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